Cas no 1214375-82-2 (2-(3',6-Difluorobiphenyl-2-yl)acetic acid)

2-(3',6-Difluorobiphenyl-2-yl)acetic acid is a fluorinated biphenyl derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of fluorine atoms at the 3' and 6' positions enhances its electron-withdrawing properties, which can influence reactivity and binding affinity in medicinal chemistry. This compound is particularly valuable for the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its structural rigidity and potential for further functionalization. Its high purity and well-defined structure ensure reproducibility in research and industrial processes. Suitable for cross-coupling reactions and other transformations, it serves as a key building block in advanced chemical synthesis.
2-(3',6-Difluorobiphenyl-2-yl)acetic acid structure
1214375-82-2 structure
Product Name:2-(3',6-Difluorobiphenyl-2-yl)acetic acid
CAS No:1214375-82-2
MF:C14H10F2O2
MW:248.224811077118
CID:4789827
Update Time:2025-05-19

2-(3',6-Difluorobiphenyl-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3',6-Difluorobiphenyl-2-yl)acetic acid
    • Inchi: 1S/C14H10F2O2/c15-11-5-1-3-9(7-11)14-10(8-13(17)18)4-2-6-12(14)16/h1-7H,8H2,(H,17,18)
    • InChI Key: WIFMWUXUANALMQ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(CC(=O)O)=C1C1C=CC=C(C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 296
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3

2-(3',6-Difluorobiphenyl-2-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on 2-(3',6-Difluorobiphenyl-2-yl)acetic acid

Introduction to 2-(3',6-Difluorobiphenyl-2-yl)acetic acid (CAS No. 1214375-82-2)

2-(3',6-Difluorobiphenyl-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1214375-82-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of biphenyl derivatives, featuring two fluorine atoms at the 3' and 6' positions, which contribute to its unique electronic and steric properties. The presence of an acetic acid moiety at the 2-position further enhances its reactivity and potential utility in synthetic chemistry and drug development.

The structural features of 2-(3',6-Difluorobiphenyl-2-yl)acetic acid make it a promising candidate for various applications, particularly in the design of novel therapeutic agents. The biphenyl core is a well-known scaffold in medicinal chemistry, often employed due to its ability to facilitate molecular recognition and binding interactions with biological targets. The introduction of fluorine atoms at the 3' and 6' positions introduces electron-withdrawing effects, which can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

The acetic acid group at the 2-position provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives. This versatility makes 2-(3',6-Difluorobiphenyl-2-yl)acetic acid a valuable building block for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects. Recent advancements in computational chemistry have also highlighted the potential of this compound as a lead molecule in virtual screening campaigns, where its structural features can be rapidly evaluated against large databases of biological targets.

In recent years, there has been growing interest in the development of fluorinated biphenyl derivatives due to their enhanced biological activity and chemical stability. Studies have demonstrated that fluorine atoms can significantly influence the binding affinity and selectivity of small molecules toward their target proteins. For instance, 2-(3',6-Difluorobiphenyl-2-yl)acetic acid has been investigated for its potential role in inhibiting enzymes involved in inflammatory pathways. Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating the activity of key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX).

The acetic acid derivative portion of 2-(3',6-Difluorobiphenyl-2-yl)acetic acid also opens up possibilities for further chemical modifications, such as esterification or amidation, which can tailor its pharmacological profile to specific therapeutic needs. These modifications can enhance solubility, improve oral bioavailability, or target particular cellular pathways more effectively. The compound's structure allows for easy integration into larger molecular frameworks, making it a versatile intermediate in drug discovery pipelines.

From a synthetic chemistry perspective, 2-(3',6-Difluorobiphenyl-2-yl)acetic acid represents an interesting challenge due to its fluorinated aromatic core. The presence of fluorine atoms necessitates careful handling during synthesis to prevent unwanted side reactions, such as defluorination or cross-coupling inefficiencies. However, modern synthetic methodologies have made significant strides in addressing these challenges, enabling more efficient and scalable production of fluorinated biphenyl derivatives like this one.

One notable application of 2-(3',6-Difluorobiphenyl-2-yl)acetic acid is in the development of imaging agents for diagnostic purposes. Fluorinated compounds are frequently used in positron emission tomography (PET) scans due to their ability to be incorporated into biomolecules and tracked within living systems. The structural rigidity provided by the biphenyl core allows for stable attachment to bioactive molecules, while the acetic acid group can be functionalized to enhance binding affinity or metabolic clearance.

The pharmacokinetic properties of 2-(3',6-Difluorobiphenyl-2-yl)acetic acid are also subjects of ongoing research. Studies have shown that fluorine substitution can prolong the half-life of a drug by reducing its metabolic clearance rates. This effect is particularly valuable for therapeutic agents that require prolonged exposure to achieve desired clinical outcomes. Additionally, the lipophilicity imparted by the biphenyl structure can influence membrane permeability, affecting how quickly a drug reaches its target site.

In conclusion,(CAS No.) 1214375-82-2 stands out as a versatile and promising compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features—combining a fluorinated biphenyl core with an acetic acid moiety—make it an attractive candidate for further exploration in drug development, diagnostics, and material science. As our understanding of molecular interactions continues to evolve, compounds like (product name) are likely to play an increasingly important role in addressing complex biological challenges.

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